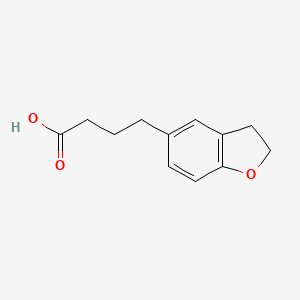
4-(2,3-dihydrobenzofuran-5-yl)butanoic Acid
Overview
Description
4-(2,3-Dihydrobenzofuran-5-yl)butanoic Acid: is an organic compound with the molecular formula C12H14O3 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of o-hydroxyacetophenones under basic conditions to form the benzofuran ring, followed by further functionalization to introduce the butanoic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reactions: often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: pharmacophore in drug design. Its benzofuran core is known for its biological activity, making it a candidate for the development of new therapeutic agents .
Industry: Industrially, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for different applications .
Mechanism of Action
The mechanism of action of 4-(2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors , modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the butanoic acid side chain.
2,3-Dihydrobenzofuran: A simpler derivative with only the dihydrobenzofuran ring.
5-Benzofuranbutanoic acid: Another derivative with different substitution patterns.
Uniqueness: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzofuran core with the butanoic acid side chain allows for unique interactions and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)3-1-2-9-4-5-11-10(8-9)6-7-15-11/h4-5,8H,1-3,6-7H2,(H,13,14) |
InChI Key |
PVDAXUSZNHTCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














